molecular formula C7H6N4O B8644840 7-aminopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 171178-36-2

7-aminopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B8644840
CAS RN: 171178-36-2
M. Wt: 162.15 g/mol
InChI Key: QJFOTOSRYNLOQG-UHFFFAOYSA-N
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Description

“7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a type of fused pyrimidine, which are privileged kinase scaffolds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives . These derivatives are capable of intramolecular cyclization with the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be analyzed based on the reactivity of the functional groups present in the molecule. For instance, the amino group can participate in various reactions such as condensation, substitution, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” can be predicted based on its molecular structure. For example, the presence of the amino group can influence the polarity, solubility, and reactivity of the molecule .

Future Directions

The future directions for the study of “7-aminopyrido[4,3-d]pyrimidin-4(3H)-one” could include further exploration of its potential applications in medicinal chemistry, particularly as a kinase inhibitor . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis .

properties

CAS RN

171178-36-2

Product Name

7-aminopyrido[4,3-d]pyrimidin-4(3H)-one

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

7-amino-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N4O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H2,8,9)(H,10,11,12)

InChI Key

QJFOTOSRYNLOQG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1N)C(=O)NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 4,6-diamino-3-pyridylcarboxamide (9.2 g) is heated in purified (EtO)3CH (distilled from Na, 60 mL) at 170° C. for 1.5 d. After removing the solvent, the residue is dissolved in hot 2 M NaOH, filtered, neutralized (conc. HCl) and cooled to give 7-amino-4-oxo-3H-pyrido[4,3-d]pyrimidine (3.57 g, 69% from the nitrile) as a light brown solid 1H NMR (DMSO) δ 11.79 (1H, brs), 8.74 (IH, s), 7.97 (1H, s), 6.76 (2H, brs), 6.38 (1H, s).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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